Allyl lactate
Overview
Description
Allyl lactate, also known as lactic acid allyl ester, is an organic compound with the molecular formula C6H10O3. It is an ester derived from lactic acid and allyl alcohol. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl lactate can be synthesized through the esterification of lactic acid with allyl alcohol in the presence of an acid catalyst. The process involves refluxing a mixture of lactic acid, allyl alcohol, and a small amount of concentrated sulfuric acid. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a Vigreux column and a Dean-Stark trap to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous distillation and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Allyl lactate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization.
Common Reagents and Conditions:
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Polymerization: Under specific conditions, this compound can polymerize to form polyesters, which are useful in various industrial applications.
Major Products Formed:
Hydrolysis: Lactic acid and allyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyesters.
Scientific Research Applications
Allyl lactate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and polymers.
Biology: this compound is studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of biodegradable plastics, flavorings, and fragrances.
Mechanism of Action
The mechanism of action of allyl lactate involves its hydrolysis to lactic acid and allyl alcohol. Lactic acid plays a crucial role in various metabolic pathways, including glycolysis and the citric acid cycle. Allyl alcohol can undergo further oxidation to form acrolein, which has various biological activities .
Comparison with Similar Compounds
Methyl lactate: An ester of lactic acid and methanol, used as a solvent and in the production of biodegradable plastics.
Ethyl lactate: An ester of lactic acid and ethanol, widely used as a green solvent in various industries.
Propyl lactate: An ester of lactic acid and propanol, used in flavorings and fragrances.
Uniqueness of Allyl Lactate: this compound is unique due to its allyl group, which imparts distinct chemical properties and reactivity compared to other lactate esters. Its ability to undergo polymerization and form polyesters makes it valuable in the production of biodegradable materials .
Properties
IUPAC Name |
prop-2-enyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFIHPJVHCCGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299562 | |
Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-55-3 | |
Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACTIC ACID, ALLYL ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of Allyl Lactate?
A1: this compound is mentioned as a potential monomer in the production of latex systems []. Specifically, it can be used as one of the ethylenically unsaturated monomers during the aqueous-emulsion (co)polymerization process. This suggests its potential use in various applications where latex properties like mechanical stability are important.
Q2: What other monomers can be combined with this compound in latex production?
A2: The research indicates that this compound can be combined with a variety of other monomers during latex production []. These include acrylic acid, butyl acrylate, methyl methacrylate, styrene, vinyl ethers, vinyl and vinylidene halides, N-vinylpyrrolidone, ethylene, other alpha-olefins (C3-C24), allylamines, and esters and amides of saturated monocarboxylic acids. Examples of specific co-monomers include propylene, 1-butene, 1-pentene, 1-hexene, 1-decene, allyl acetate, allyl propionate, and their corresponding amides. This broad compatibility highlights the versatility of this compound in tailoring the final properties of the latex material.
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